Doxifluridine-d2
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Overview
Description
Doxifluridine-d2: is a deuterium-labeled derivative of doxifluridine, a second-generation nucleoside analog prodrug. It is primarily used in scientific research as a tracer for quantitation during the drug development process. Doxifluridine itself is a thymidine phosphorylase activator and is used as a cytostatic agent in chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of doxifluridine-d2 involves the incorporation of deuterium into the doxifluridine molecule. This is typically achieved through the reaction of a deuterated ribose derivative with 5-fluorouracil in the presence of a Lewis acid, such as trimethylsilyltrifluoromethanesulphonate or tin tetrachloride, in an inert organic solvent at low temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and reduced formation of impurities. The reaction conditions are carefully controlled to ensure the incorporation of deuterium and the stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Doxifluridine-d2 undergoes various chemical reactions, including:
Oxidation: Conversion to 5-fluorouracil through enzymatic oxidation.
Reduction: Reduction of the fluorine atom to form non-fluorinated derivatives.
Substitution: Nucleophilic substitution reactions at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Enzymes such as thymidine phosphorylase or pyrimidine nucleoside phosphorylase.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-fluorouracil.
Reduction: Non-fluorinated uridine derivatives.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
Chemistry: Doxifluridine-d2 is used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and quantify reaction intermediates.
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of doxifluridine and its metabolites. It helps in understanding the drug’s behavior in biological systems.
Medicine: this compound is used in preclinical studies to evaluate the efficacy and safety of doxifluridine-based therapies. It is also used in clinical trials to monitor drug levels and metabolic profiles in patients.
Industry: In the pharmaceutical industry, this compound is used in the development and optimization of doxifluridine formulations. It helps in improving the drug’s bioavailability and reducing side effects .
Mechanism of Action
Doxifluridine-d2, like doxifluridine, is metabolized within cells by thymidine phosphorylase or pyrimidine nucleoside phosphorylase to produce 5-fluorouracil. 5-fluorouracil inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. This leads to cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
5-Fluorouracil: The active metabolite of doxifluridine.
Capecitabine: Another prodrug of 5-fluorouracil.
Tegafur: A prodrug that is metabolized to 5-fluorouracil.
Uniqueness: Doxifluridine-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C9H11FN2O5 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-(dideuteriomethyl)-3,4-dihydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1/i1D2 |
InChI Key |
ZWAOHEXOSAUJHY-WSRWZZNSSA-N |
Isomeric SMILES |
[2H]C([2H])[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |
Origin of Product |
United States |
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